Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate

Description

Chemical Identity and Nomenclature

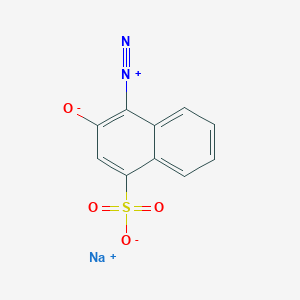

The systematic IUPAC name This compound delineates its structural features with precision. The naphthalene backbone bears three key substituents:

- A diazo group (–N=N+) at position 4

- A ketone (=O) at position 3

- A sulfonate group (–SO3⁻Na⁺) at position 1

Molecular Formula : C₁₀H₆N₂NaO₄S

Molecular Weight : 289.22 g/mol (calculated from constituent atomic masses)

Alternative designations include:

- Sodium 4-diazo-3-oxo-3,4-dihydronaphthalene-1-sulfonate

- 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-3-oxo-, sodium salt

The compound exists as a crystalline solid with limited solubility in nonpolar solvents but moderate solubility in aqueous alkaline solutions due to the sulfonate group's hydrophilic nature.

| Property | Value/Range |

|---|---|

| CAS Registry Number | 174024 (analogous structure) |

| Density | 1.68–1.73 g/cm³ |

| Stability | Light-sensitive; decomposes above 150°C |

Historical Context and Discovery

The development of diazonium salts in the late 19th century by Peter Griess laid the foundation for compounds like this compound. Early 20th-century advances in sulfonation techniques enabled precise regioselective modifications of naphthalene derivatives, crucial for creating this compound's specific substitution pattern.

Industrial demand for azo dyes during the 1920–1950 period drove optimization of its synthesis protocol. The compound emerged as a key intermediate for producing lightfast orange and red dyes through coupling reactions with phenolic substrates. Modern chromatography and spectroscopy techniques later enabled full structural elucidation, confirming the diazo group's position and the sulfonate's conjugation effects on aromatic reactivity.

Significance in Modern Organic Chemistry

This compound's strategic placement of functional groups enables three primary applications:

Dye Synthesis : The diazo group undergoes efficient electrophilic substitution with electron-rich aromatics like β-naphthol, generating intense chromophores. For example, coupling produces dyes with λₐᵦₛ ~480 nm, used in textile and ink formulations.

Photolithography : In photoresist compositions, ultraviolet irradiation induces nitrogen gas release from the diazo group, creating micropatterns through localized solubility changes. This property proves invaluable in microelectronics manufacturing.

Bioconjugation : Researchers functionalize proteins and enzymes via the sulfonate group's affinity for cationic residues, while the diazo moiety allows subsequent crosslinking reactions. This dual reactivity facilitates targeted drug delivery system development.

The compound's synthetic versatility is exemplified in this transformation sequence:

$$

\text{C}{10}\text{H}6\text{N}2\text{NaO}4\text{S} \xrightarrow{\text{H}2\text{O, pH 9-10}} \text{C}{10}\text{H}7\text{N}2\text{O}_4\text{S}^- + \text{Na}^+ \quad \text{(Dissociation)}

$$

$$

\text{Diazo compound} + \text{Ar–OH} \xrightarrow{\text{0–5°C}} \text{Ar–N=N–C}{10}\text{H}6\text{O}_4\text{S}^{–}\text{Na}^+ \quad \text{(Azo coupling)}

$$

Properties

CAS No. |

5114-93-2 |

|---|---|

Molecular Formula |

C10H5N2NaO4S |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

sodium;4-diazonio-3-oxidonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H6N2O4S.Na/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 |

InChI Key |

DFIOVEABAWHTEU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)[O-])S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Sulfonation of Naphthol Derivatives

One common approach starts with 1-naphthol or 1-naphthoquinone derivatives, which are sulfonated and then diazotized under controlled conditions.

- Starting Material: 1-Naphthol or 1,2-naphthoquinone derivatives.

- Diazotization: Typically performed by treating the precursor with nitrous acid or diazotizing agents at low temperatures (around 0 to 5 °C) to form the diazonium intermediate.

- Sulfonation: Introduction of the sulfonate group is achieved by reaction with sulfonating agents such as chlorosulfonic acid or sulfuric acid derivatives.

- Neutralization: The sulfonic acid intermediate is neutralized with sodium hydroxide or sodium salts to yield the sodium sulfonate.

This method requires careful temperature control to avoid decomposition of the diazo group and to maximize yield.

Use of Chlorosulfonic Acid and Chlorosulfonylation

A patented method describes the reaction of 1,2-naphthoquinone-2-diazo compounds with chlorosulfonic acid to form a mixture of sulfonated and chlorosulfonylated diazo compounds. Subsequent treatment with thionyl chloride or phosphorus pentachloride converts residual sulfonic acid groups to sulfonyl chlorides, which can be hydrolyzed or neutralized to the sodium sulfonate salt.

- Step 1: React 1,2-naphthoquinone-2-diazo with chlorosulfonic acid under conditions ensuring at least 80% consumption of the diazo compound.

- Step 2: Add thionyl chloride or phosphorus pentachloride to convert sulfonic acid groups to sulfonyl chlorides.

- Step 3: Hydrolyze or neutralize to obtain the sodium sulfonate salt.

This method is noted for high yield and reduced impurity formation.

Use of Diphosgene or Triphosgene for Sulfonyl Chloride Formation

Another advanced method involves reacting the sodium salt of diazonaphthoquinonesulfonic acid with diphosgene or triphosgene in the presence of an organic base (e.g., triethylamine) in an organic solvent like dichloromethane at low temperatures (-50 to 5 °C).

- Reaction Conditions:

- Temperature: -50 °C to 5 °C (preferably -40 °C)

- Molar ratios: Diazonaphthoquinonesulfonic acid sodium salt to diphosgene/triphosgene = 1:1 to 1:1.5

- Base to acid ratio: Approximately 2:1

- Reaction time: 40-90 minutes at low temperature, then warming to room temperature.

- Workup: Removal of solvent and base under vacuum, precipitation in ice water, filtration, and drying.

- Yield: Approximately 80% yield of the sulfonyl chloride intermediate, which can be converted to the sodium sulfonate salt.

This method is efficient, allows recovery of solvent and base, and produces well-characterized products confirmed by UV-Vis, NMR, and mass spectrometry.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Diazotization + Sulfonation | 1-Naphthol or 1,2-naphthoquinone | Nitrous acid, Sulfonating agents (chlorosulfonic acid) | 0–5 °C | Variable | Moderate to High | Requires careful temp control to avoid diazo decomposition |

| Chlorosulfonic Acid + Thionyl Chloride | 1,2-Naphthoquinone-2-diazo | Chlorosulfonic acid, Thionyl chloride or PCl5 | Ambient to 80 °C | Multi-step | High | Minimizes impurities, industrially relevant |

| Diphosgene/Triphosgene + Organic Base | Sodium diazonaphthoquinonesulfonic acid | Diphosgene/triphosgene, Triethylamine | -50 to 25 °C | 40-90 min | ~80% | Simple workup, solvent/base recovery, well-characterized |

Research Findings and Analytical Characterization

- The diazo group is sensitive to temperature and pH; thus, low-temperature conditions are critical during diazotization and subsequent reactions to maintain stability.

- The presence of an organic base (e.g., triethylamine) is essential in the diphosgene/triphosgene method to facilitate the reaction and prevent side reactions.

- Spectroscopic methods such as UV-Visible absorption, proton nuclear magnetic resonance (1H-NMR), and mass spectrometry confirm the structure and purity of the synthesized compounds.

- The sulfonyl chloride intermediates formed in some methods serve as versatile precursors for further functionalization or conversion to the sodium sulfonate salt.

- The optimized molar ratios and reaction times significantly influence the yield and purity, with typical yields around 80% reported for the best methods.

Scientific Research Applications

Chemical Synthesis

Dye Production

One of the primary applications of sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate is in the synthesis of azo dyes. Azo dyes are widely used in the textile industry due to their vibrant colors and stability. This compound serves as an intermediate in the production of various azo dyes, which are formed through the coupling reactions of diazonium salts with phenolic compounds or amines.

Organic Synthesis

The compound is also employed as a reagent in organic synthesis. It can participate in electrophilic substitution reactions, enabling the introduction of various functional groups into aromatic systems. This property makes it valuable in the development of pharmaceuticals and agrochemicals .

Biological Applications

Labeling Reagents

In biological research, this compound can be utilized as a labeling agent for proteins and nucleic acids. Its ability to form stable conjugates allows for the tracking and analysis of biomolecules in various assays, including enzyme-linked immunosorbent assays (ELISA) and fluorescence microscopy.

Interaction Studies

Studies have shown that this compound can interact with amino acids and proteins, providing insights into its potential biological effects. Such interactions are crucial for drug development and understanding biochemical pathways .

Analytical Chemistry

Spectrophotometric Analysis

this compound is also used as an analytical derivatization reagent. It can enhance the detectability of certain drugs and metabolites through spectrophotometric methods, making it useful in pharmacokinetic studies .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Dye Synthesis : Research demonstrated the successful synthesis of various azo dyes using this compound as an intermediate. The resulting dyes exhibited excellent stability and color properties suitable for textile applications.

- Biochemical Assays : In a study focused on protein labeling, this compound was used to tag specific antibodies for detection in immunoassays. The results indicated high specificity and sensitivity in detecting target proteins .

These findings underscore the compound's versatility across different scientific domains.

Mechanism of Action

The mechanism of action of Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion is highly reactive and can undergo coupling reactions with aromatic compounds to form azo compounds. These reactions are facilitated by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which influence the reactivity and stability of the diazonium ion.

Comparison with Similar Compounds

4-Diazo-3,4-Dihydro-7-Nitro-3-Oxonaphthalene-1-Sulphonic Acid (CAS: 305-80-6)

This compound shares the naphthalene backbone and functional groups (diazo, oxo, sulphonate) with the target compound but introduces a nitro (-NO₂) group at position 7.

4-Diazobenzenesulphonic Acid (CAS: 120-21-8; EINECS: 204-377-4)

A simpler aromatic analog, this compound replaces the naphthalene system with a benzene ring. The absence of extended conjugation and the oxo group reduces molecular complexity, likely lowering thermal stability and reactivity. It is widely used in industrial applications, such as azo dye synthesis or as a coupling agent, where simplicity and cost-effectiveness are prioritized .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS: 842-18-2; EINECS: 212-672-4)

This compound features a naphthalene core with hydroxyl (-OH) and dual sulphonate groups but lacks the diazo and oxo functionalities. Its high solubility and stability make it suitable for surfactants, dyes, or electrolyte formulations . The absence of reactive groups like diazo limits its use in coupling reactions but enhances safety and shelf life.

Comparative Data Table

Biological Activity

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate, a diazo compound, has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H7N3O5S

- Molecular Weight : 295.23 g/mol

- CAS Number : 63589-25-3

Antimicrobial Properties

Research indicates that naphthoquinone derivatives, including this compound, exhibit significant antimicrobial activity against various microorganisms. These compounds have been tested for their efficacy against bacteria and fungi, demonstrating potential as antibacterial agents.

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| E. coli | 15 mm |

| S. aureus | 18 mm |

| C. albicans | 12 mm |

Antioxidant Effects

The compound has also shown promising antioxidant properties. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for its potential therapeutic applications in conditions associated with oxidative damage.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.

- Interaction with Cellular Membranes : The compound can disrupt microbial cell membranes, leading to cell lysis.

- Formation of Reactive Species : Its diazo structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones compared to controls .

Pharmacokinetics Research

Another investigation focused on the pharmacokinetics of related naphthoquinone compounds using high-performance liquid chromatography (HPLC). The study established methods for quantifying these compounds in biological samples, which is essential for understanding their distribution and metabolism in vivo .

Chemical Reactions Analysis

Diazotization

The precursor, often a sulfonated aromatic amine (e.g., 2-amino-1,5-naphthalenedisulfonic acid), undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (5–15°C) . This forms a diazonium salt intermediate.

Oxidative Coupling

The diazonium salt is treated with strong oxidants such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) under alkaline conditions to form the quinonediazide structure . The reaction conditions (pH 6.6–12, temperature 4–15°C) are critical for optimizing yields.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 5–15°C, pH < 2 | N/A |

| Oxidation | NaOCl or H₂O₂ | 8–15°C, pH 6.6–12 | 60–91% |

| Purification | NaI, H₂O₂, H₂SO₄ | pH 8.6–10, 10°C | 89% |

Key Optimization : Addition of potassium iodide (KI) or magnesium oxide (MgO) enhances conversion ratios by stabilizing intermediates or adjusting pH .

Reaction Mechanisms

The compound’s reactivity arises from its diazo group and sulfonate group , which influence stability and coupling efficiency.

Diazonium Salt Formation

The primary reaction involves the diazotization of an aromatic amine, forming a diazonium salt (R-N⁺≡N). This intermediate is unstable and undergoes subsequent transformations.

Oxidative Decomposition

Under alkaline conditions, the diazonium salt reacts with oxidants like NaOCl or H₂O₂ to form a quinonediazide structure via elimination of nitrogen gas (N₂) . The sulfonate group stabilizes the intermediate through electron-withdrawing effects.

Coupling Reactions

In applications (e.g., dye synthesis), the diazonium salt reacts with nucleophiles (e.g., phenols, amines) to form azo compounds. The sulfonate group improves water solubility, enabling efficient coupling under mild conditions .

Photosensitive Materials

Used in the synthesis of o-quinonediazide sulfonyl esters , which are critical in imaging technologies (e.g., photoresists). The diazo group undergoes photodecomposition to release nitrenes, initiating cross-linking reactions .

Dye Chemistry

Serves as a precursor for azo dyes by coupling with aromatic nucleophiles. The sulfonate group enhances dye solubility and stability in industrial applications .

Yield Optimization

Reactivity Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.